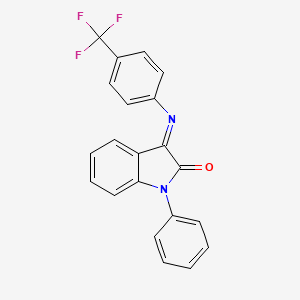

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one

説明

“(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one derivatives have gained attention for their bioactivities such as anti-bacterial, anti-virus, and neuroprotective activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-iminoindole-2-one derivatives involves the condensation reaction of isatin and 4-aminophenol . Another method involves the reaction of N-methylisatin with 2,2,2-trifluoroethylamine, followed by a reaction with Morita–Baylis–Hillman carbonate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in the title compound, C14H10N2O2, the dihedral angle between the indole and benzene rings is 61.63 (4)° . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated . The most favored reaction pathway has three steps: the first and second steps are the proton transfer reactions, and the third step is the [3+2] cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(Trifluoromethyl)indolin-2-one has a molecular weight of 201.15 and is a solid at room temperature .科学的研究の応用

Ligand Design for α-Synuclein Fibrils Binding

A study explored the synthesis and evaluation of 3-(benzylidene)indolin-2-one derivatives for their ability to bind in vitro to alpha-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils. These compounds showed modest affinity for α-syn without selectivity against Aβ or tau fibrils. However, modifications such as introducing a para-nitro group into the benzene ring led to the identification of more active regioisomers with increased binding to α-syn, showcasing potential for designing probes with preferential binding to α-syn fibrils over Aβ or tau (Chu et al., 2015).

Corrosion Inhibition

The compound's effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solution was demonstrated through various electrochemical techniques. It was found that (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one acts as a mixed-type corrosion inhibitor, showing remarkable inhibition efficiency. The adsorption of this compound on the mild steel surface follows the Langmuir adsorption isotherm, suggesting its potential in protecting metals from corrosion (Singh, 2012).

Synthetic Methodologies

Novel benzoxaborinin-4-ones were synthesized from substituted isatins and 2-acetyl phenylboronic acid, demonstrating the application of these compounds in indolin-2-ones synthesis using a Suzuki–Miyaura reaction protocol. This synthesis route offers a regioselective approach to produce indolin-2-ones (Z isomer), highlighting the versatility of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one in synthetic chemistry (Murugan et al., 2015).

Antiviral Compound Development

Another study explored the dual catalytic synthesis of antiviral compounds based on metallocarbene-azide cascade chemistry. By trapping aryl azides with ortho-metallocarbene intermediates, indolenones with a reactive C-acylimine moiety were generated, leading to the assembly of a scaffold found in the antiviral natural product isatisine A. This method facilitates the rapid creation of bis(indole) libraries, some of which demonstrated anti-infective activity against respiratory syncytial virus and Zika virus, showcasing the potential of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one derivatives in antiviral research (Atienza et al., 2018).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For example, 4-(Trifluoromethyl)indolin-2-one has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJZKWBKJKHTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362997 | |

| Record name | 11L-318S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one | |

CAS RN |

303984-47-6 | |

| Record name | 11L-318S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)